molecular formula C7H2Cl3F2NO3 B6327193 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% CAS No. 156425-34-2

2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98%

Cat. No. B6327193
CAS RN: 156425-34-2
M. Wt: 292.4 g/mol
InChI Key: WXSNIGLAWFVGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% (DCFCMNB) is a synthetic compound that has been used in a variety of scientific applications. It is an important reagent used in organic synthesis and has been used in a variety of scientific research applications. DCFCMNB has a wide range of biochemical and physiological effects and has been used in laboratory experiments to investigate various biological processes.

Scientific Research Applications

2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as nitrobenzene derivatives and nitroalkenes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has been used as a catalyst in the synthesis of polymers and is used in the production of pharmaceuticals. Furthermore, it has been used in the synthesis of dyes and pigments, and in the synthesis of fluorescent probes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% is not completely understood. However, it is believed that the compound acts as a catalyst in certain reactions, promoting the formation of new bonds between molecules. It is also believed to interact with certain enzymes, which may lead to the activation or inhibition of certain biochemical pathways. Furthermore, it is believed that 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% may interact with certain cell membranes, which could lead to changes in the structure and function of the cells.
Biochemical and Physiological Effects
2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and proteases. Furthermore, it has been shown to have an inhibitory effect on the activity of certain hormones, such as testosterone and estradiol. Additionally, 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has been shown to have an inhibitory effect on the activity of certain neurotransmitters, such as dopamine and serotonin. Finally, 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has been shown to have an inhibitory effect on the activity of certain gene expression pathways, such as those involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is stable under a variety of conditions and has a low toxicity level. Furthermore, it is soluble in a variety of organic solvents and has a low vapor pressure, making it ideal for use in laboratory experiments.
However, there are some limitations to the use of 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% in laboratory experiments. It is a highly reactive compound and can cause unwanted side reactions with other compounds. Additionally, it has a relatively short shelf life and can degrade quickly if not stored properly. Finally, it is not soluble in water and must be used in an organic solvent.

Future Directions

There are several potential future directions for the use of 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% in scientific research. It could be used in the synthesis of new organic compounds that could be used in drug discovery and development. Additionally, it could be used in the synthesis of new polymers that could be used in a variety of applications, such as in the production of medical devices. Furthermore, it could be used in the synthesis of new dyes and pigments that could be used in a variety of industrial applications. Finally, it could be used in the synthesis of new fluorescent probes that could be used in a variety of biological and medical applications.

Synthesis Methods

2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% can be synthesized by the reaction of 4-chloro-2-nitrobenzaldehyde with chlorodifluoromethoxybenzene in the presence of a base catalyst. This reaction is known as a Friedel-Crafts alkylation reaction and is a common method for the synthesis of nitroarenes. The reaction proceeds by the nucleophilic addition of the nitrobenzaldehyde to the chlorodifluoromethoxybenzene, followed by a dehydration and elimination of the resulting alcohol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 70-80°C.

properties

IUPAC Name

1,5-dichloro-2-[chloro(difluoro)methoxy]-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F2NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSNIGLAWFVGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.